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Caffeidine-d9

Cat. No.: B1157340
M. Wt: 177.25
Attention: For research use only. Not for human or veterinary use.
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Description

Caffeidine-d9 is a deuterium-labeled analog of Caffeidine, which is a known impurity (designated as Impurity E) of Caffeine . Caffeine is a central nervous system stimulant of the methylxanthine class . As a stable isotope-labeled compound, this compound is primarily designed for use as an internal standard in analytical chemistry, specifically in liquid chromatography-mass spectrometry (LC-MS) applications . Its identical chemical structure to its non-labeled counterpart, except for the presence of nine deuterium atoms, allows for precise and reliable quantification and identification of Caffeine and its related impurities in complex biological or chemical matrices, thereby facilitating high-quality pharmacokinetic and metabolic research . This product is strictly labeled "For Research Use Only" (RUO) . RUO products are not subject to the regulatory controls applicable to in vitro diagnostic or pharmaceutical products and lack a medical intended purpose . They are intended solely for laboratory research purposes, such as basic research, pharmaceutical research, and the development of analytical methods . This product is not intended for human or veterinary diagnostic or therapeutic use , and its introduction into humans or animals is strictly prohibited by law .

Properties

Molecular Formula

C₇H₃D₉N₄O

Molecular Weight

177.25

Synonyms

N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide-d9;  EP Impurity E-d9 of Caffeine; 

Origin of Product

United States

Synthetic Methodologies for Caffeidine D9

Historical Overview of Caffeine (B1668208) Synthesis Approaches

The history of caffeine synthesis is a cornerstone of heterocyclic chemistry. The German chemist Emil Fischer was the first to synthesize caffeine from raw materials, starting from uric acid in 1895, and he determined its precise structural formula two years later. jrank.orgthieme-connect.comthieme-connect.com Shortly after, the Traube synthesis, developed in 1900, provided a classic route to xanthine (B1682287) and its derivatives, including caffeine. thieme-connect.comthieme-connect.comrsc.org This method typically started from compounds like 4- or 5-amino-N,N-dimethyluracil and involved formylation, nitration, and reductive heterocyclization steps. thieme-connect.comthieme-connect.com Other historical methods involved the N-methylation of naturally occurring desmethylcaffeine alkaloids such as theobromine (B1682246) and theophylline (B1681296). scielo.org.mxnih.gov While foundational, these total synthesis routes are often lengthy, and methylation of precursors like theobromine is unsuitable for producing Caffeidine-d9, as they already contain non-deuterated methyl groups. thieme-connect.comthieme-connect.com

Contemporary Gram-Scale Synthesis of this compound from Precursor Compounds

Modern synthetic efforts have focused on developing efficient, scalable, and cost-effective methods for producing deuterated compounds. A significant advancement has been the development of a one-step, gram-scale synthesis of this compound directly from xanthine. researchgate.netthieme-connect.comthieme.de This approach circumvents the limitations of historical multi-step syntheses and the unsuitability of partially methylated precursors.

A recently developed and highly efficient method involves the direct trimethlyation of xanthine using a deuterated reagent. researchgate.netthieme-connect.com In this one-step process, xanthine is reacted with iodomethane-d3 (B117434) (CD3I) to produce this compound. thieme.deresearchgate.net This reaction is notable for its directness, converting an inexpensive, readily available precursor into the desired perdeuterated product in a single synthetic operation. thieme-connect.com The success of this pathway relies heavily on the specific reaction conditions, particularly the choice of base and solvent.

The choice of base and solvent is critical for driving the exhaustive N-methylation of xanthine to completion. Initial attempts using conventional base-solvent systems proved inefficient. For instance, reacting xanthine with iodomethane (B122720) using sodium methoxide (B1231860) in methanol (B129727) or potassium carbonate (K2CO3) in acetonitrile (B52724) resulted in either no product or very low yields (around 20-25%). thieme-connect.com

The breakthrough came with the use of dimsyl sodium as the base. researchgate.netthieme-connect.comresearchgate.net Dimsyl sodium is typically prepared from sodium hydride (NaH) and dimethyl sulfoxide (B87167) (DMSO). thieme-connect.com This strong, non-nucleophilic base is effective at deprotonating all three acidic N-H positions on the xanthine ring, facilitating subsequent alkylation by iodomethane-d3.

The solvent system is also a key factor. While DMSO is required for the formation of the dimsyl sodium base, the reaction is conducted in tetrahydrofuran (B95107) (THF). researchgate.netthieme-connect.com Using THF as the primary solvent is crucial for moderating the reaction and mitigating the potential hazards associated with the thermal decomposition of the NaH/DMSO mixture. thieme-connect.com The improved solubility of xanthine in DMSO is beneficial, but the reaction is ultimately performed in THF at room temperature for safety and control. thieme-connect.com

The following table summarizes the optimization studies that led to the ideal conditions for this synthesis.

EntryBase (Equivalents)SolventCH₃I (Equivalents)Time (h)Yield (%)Reference
1K₂CO₃CH₃CNNot SpecifiedNot Specified25 thieme-connect.com
2NaH (4 eq) / DMSO (16 eq)THF52445 thieme-connect.com
3NaH (4 eq) / DMSO (16 eq)THF72453 thieme-connect.com
4NaH (6 eq) / DMSO (24 eq)THF52475 thieme-connect.com
5NaH (8 eq) / DMSO (32 eq)THF52478 thieme-connect.com
6NaHTHF (no DMSO)5240 thieme-connect.com
7NaH (6 eq) / DMSO (24 eq)THF52477 (Caffeine) / 86 (this compound) researchgate.netthieme-connect.comresearchgate.net

Yield Optimization and Purity Assessment in this compound Synthesis

Through systematic optimization, a high-yielding protocol was established. Using a 1.6-fold excess of the methylating agent (iodomethane-d3) and dimsyl sodium as the base in THF, a gram-scale synthesis of this compound was achieved with an impressive 86% yield after recrystallization. researchgate.netthieme-connect.comresearchgate.net

Purity assessment is a critical final step. The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. thieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to verify the structure. In the ¹H NMR spectrum of this compound, the signals for the methyl protons are absent, while the C8-proton on the purine (B94841) core remains, shifted slightly upfield compared to non-deuterated caffeine. thieme-connect.com The ¹³C NMR spectrum is particularly informative, showing the signals for the deuterated methyl carbons as characteristic septets (due to coupling with the three deuterium (B1214612) nuclei, which have a spin I=1) and shifted upfield by approximately 0.8 ppm due to the shielding effect of deuterium. thieme-connect.com

Melting Point : The melting point of the synthesized this compound is measured and compared to literature values (235–237 °C) to confirm its purity. thieme-connect.com

Mass Spectrometry : This technique is used to confirm the correct mass of the deuterated compound, ensuring the incorporation of nine deuterium atoms. nih.govresearchgate.net

Comparative Analysis of Synthetic Routes for Deuterated Caffeine Analogues

Several strategies exist for preparing deuterated caffeine analogues, each with distinct advantages and disadvantages. The one-step synthesis from xanthine using dimsyl sodium stands out for its efficiency and scalability. thieme-connect.com

A comparative analysis highlights its superiority:

Methylation of Partially Methylated Precursors : Synthesizing this compound from natural precursors like theobromine or theophylline is not feasible because these molecules already contain non-deuterated methyl groups at certain positions. thieme-connect.comthieme-connect.com

Catalytic Hydrogen-Deuterium Exchange : This method involves exchanging existing hydrogen atoms on the caffeine molecule with deuterium, often using a metal catalyst and a deuterium source like D2O. rsc.org While this can be effective for introducing deuterium, it may lack the precise site-selectivity needed to label only the methyl groups and can result in a mixture of isotopologues. rsc.orgresearchgate.net

The following table provides a comparative overview of the primary synthetic routes.

Synthetic RoutePrecursorKey ReagentsTypical YieldKey AdvantagesKey DisadvantagesReference
One-Step Per-methylationXanthineCD₃I, Dimsyl Sodium, THF86%High yield, one-step, scalable, uses cheap precursor.Requires careful handling of hazardous NaH/DMSO. researchgate.netthieme-connect.comthieme-connect.com
Alternative One-StepXanthineCD₃I, K₂CO₃, Acetonitrile~20%One-step process.Very low yield, inefficient. thieme-connect.comthieme-connect.com
Total Synthesis (Traube)Dimethylurea derivativeMulti-step processLow overallBuilds molecule from scratch.Multi-step, loss of expensive deuterated material. thieme-connect.comrsc.org
Catalytic H/D ExchangeCaffeineD₂O, Metal Catalyst (e.g., Pd/C)VariablePost-synthetic modification.May lack regioselectivity, potential for incomplete exchange. rsc.orgresearchgate.net

Isotopic Labeling Principles and Deuterium Kinetic Isotope Effects of Caffeidine D9

Theoretical Framework of Deuterium (B1214612) Isotope Effects in Molecular Systems

The substitution of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), can significantly alter the rate of chemical reactions involving the cleavage of a bond to this atom. This phenomenon is known as the deuterium kinetic isotope effect (KIE). wikipedia.org The theoretical basis for the KIE lies in the principles of physical organic chemistry, particularly concerning the vibrational energy of chemical bonds. acs.org

The C-D bond has a lower zero-point vibrational energy (ZPVE) than the corresponding C-H bond. acs.orgbibliotekanauki.pl This is because the ZPVE is inversely proportional to the square root of the reduced mass of the vibrating atoms, and deuterium is approximately twice as heavy as protium (B1232500) (standard hydrogen). acs.org Consequently, the C-D bond is stronger and requires more energy to be broken than a C-H bond. libretexts.org

If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing that hydrogen with deuterium will slow down the reaction rate. libretexts.orgdovepress.com This effect is particularly relevant in drug metabolism mediated by enzymes like the cytochrome P450 (CYP) superfamily, which often involves the oxidation of C-H bonds. dovepress.comjuniperpublishers.com The theoretical framework for these effects is generally considered within the Born-Oppenheimer approximation, which posits that the electronic potential energy surface is independent of nuclear mass. annualreviews.org Therefore, isotope effects are understood as the consequence of different nuclear masses moving on the same potential energy surface. annualreviews.org

Influence of Deuterium Substitution on Molecular Stability and Reactivity of Caffeine-d9

In Caffeine-d9, the nine hydrogen atoms of the three methyl groups at positions 1, 3, and 7 of the xanthine (B1682287) structure are replaced with deuterium. wikipedia.orgnih.gov These methyl groups are known metabolic "soft spots," vulnerable to enzymatic attack, primarily N-demethylation by the CYP1A2 enzyme. nih.govthieme-connect.com

Molecular Stability: The substitution of hydrogen with deuterium enhances the stability of the C-D bonds compared to C-H bonds at these metabolic sites. juniperpublishers.comnih.gov This increased bond strength makes Caffeine-d9 less susceptible to the typical metabolic pathways that break down conventional caffeine (B1668208). wikipedia.org This enhanced stability does not alter the fundamental chemical structure or shape of the molecule but directly impacts its metabolic fate, leading to a significantly longer biological half-life. wikipedia.orgdovepress.com

Reactivity: The primary influence on the reactivity of Caffeine-d9 is the reduction in the rate of its metabolic reactions. wikipedia.orgthieme-connect.com The kinetic isotope effect slows the N-demethylation process, which is the main route of caffeine metabolism. thieme-connect.comnih.gov While the intrinsic pharmacodynamic properties, such as its affinity for adenosine (B11128) receptors, remain similar to caffeine, the pharmacokinetic profile is substantially altered. wikipedia.orgebi.ac.uk Studies in rats demonstrated that Caffeine-d9 has a prolonged systemic exposure, and human studies have confirmed that this leads to a higher peak plasma concentration (Cmax) and a 4- to 5-fold higher total exposure (AUC) than an equivalent molar dose of caffeine. wikipedia.orgresearchgate.netnih.gov

Table 1: Comparative Pharmacokinetic Parameters of Caffeine vs. Caffeine-d9 in Humans


ParameterCaffeineCaffeine-d9ObservationReference
Cmax (Peak Plasma Concentration)Baseline~29-43% HigherDeuteration leads to a higher peak concentration in the blood.[1, 18]
AUC (Total Exposure)Baseline4-5 fold HigherTotal drug exposure over time is significantly increased for the deuterated form.[7, 18]
Tmax (Time to Peak Concentration)SimilarSimilarThe time to reach maximum concentration is not significantly altered. researchgate.net

Modulation of Enzyme Efficiency and Substrate Affinity by Deuteration in Caffeine-d9 Metabolism

The metabolism of caffeine is primarily handled by the CYP1A2 enzyme, which catalyzes the breaking of C-H bonds on the methyl groups. thieme-connect.com

Substrate Affinity: Substrate affinity is described by the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. ucl.ac.ukdatabiotech.co.il A low Km indicates high affinity. For many deuterated drugs, the substitution does not substantially alter the molecule's shape or its ability to bind to the active site of the metabolizing enzyme or the target receptor. juniperpublishers.comthieme-connect.com Research on Caffeine-d9 indicates that its potency as an adenosine receptor antagonist is similar to that of caffeine, suggesting that its affinity for its pharmacological target is maintained. ebi.ac.uk While subtle changes in properties like lipophilicity have been reported for deuterated caffeine, the major observed pharmacokinetic changes are attributed to the kinetic isotope effect on enzyme efficiency rather than a significant alteration of substrate affinity (Km) for the CYP450 enzyme. researchgate.netresearchgate.net

Impact of Deuterium Incorporation on Metabolic Switching Pathways of Caffeine-d9

Metabolic switching occurs when deuteration slows a primary metabolic pathway, causing the metabolism to shift to alternative, non-deuterated sites on the molecule. nih.govosti.gov

In studies where only a single methyl group of caffeine was deuterated (e.g., 1-CD3-caffeine), a metabolic switch was observed. The metabolism at the deuterated site decreased, while metabolism at the other two non-deuterated methyl groups increased. nih.govresearchgate.netosti.gov

Table 2: Relative Exposure to Major Metabolites: Caffeine vs. Caffeine-d9


MetaboliteEffect of Caffeine-d9 AdministrationReference
Paraxanthine5-10 fold reduction in relative exposure[1, 7]
Theobromine (B1682246)5-10 fold reduction in relative exposure[1, 7]
Theophylline (B1681296)5-10 fold reduction in relative exposure[1, 7]

Based on the conducted research, there is a significant lack of specific scientific literature and detailed analytical data for the chemical compound Caffeidine-d9 . The vast majority of available research focuses on Caffeine-d9 , the deuterated isotopologue of caffeine. While "this compound" is occasionally mentioned as a related substance or synonym, dedicated analytical studies detailing its structural elucidation, chromatographic separation, and quantitative assays, as per the requested outline, could not be found.

One supplier, Clearsynth, lists a related compound, "Caffeidine Acid-d9," providing basic molecular formula and weight but no in-depth analytical characterization. clearsynth.com Another, Pharmaffiliates, lists "this compound" as a related product to Caffeine-d9 without any further details. pharmaffiliates.com

Due to the absence of specific and detailed research findings for "this compound" in the public domain, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The available data is insufficient to populate the sections on advanced spectroscopic and chromatographic techniques or the development of quantitative assays specifically for this compound.

Should you be interested in the analytical characterization of Caffeine-d9 , a wealth of information is available that would allow for the creation of a detailed and scientifically robust article. Please clarify if you wish to proceed with an article on Caffeine-d9 instead.

Analytical Characterization and Quantification of Caffeidine D9

Development and Validation of High-Sensitivity Quantitative Assays for Caffeidine-d9 and its Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The quantification of analytes using this compound as an internal standard is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The development of these methods involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure sensitivity, specificity, and speed.

For chromatographic separation, reversed-phase columns, such as C18 columns, are commonly employed. nih.govchromatographyonline.com The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape and ionization efficiency. chromatographyonline.comnih.gov Gradient elution is frequently used to effectively separate the analyte from matrix components. nih.govnih.gov Researchers have developed rapid methods where the retention time for caffeine (B1668208) (and by extension, the co-eluting this compound) is as short as 0.4 minutes, with a total analysis time of just one minute per sample. researchgate.nettandfonline.com

Sample preparation is a crucial step to ensure the cleanliness of the sample injected into the LC-MS/MS system. A common and effective technique is protein precipitation, where a solvent like methanol is added to a plasma or serum sample. nih.gov This mixture is vortexed and then centrifuged to pellet the precipitated proteins, and the resulting supernatant, containing the analyte and the internal standard, is injected for analysis. nih.gov In some rapid methods, a simple large dilution of the sample (e.g., 10,000-fold) is sufficient, eliminating the need for more time-consuming pretreatment steps. researchgate.nettandfonline.com

Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source in positive ion mode. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.netaquaenergyexpo.com In MRM, a specific precursor ion of the molecule is selected and fragmented, and a specific product ion is then monitored. For this compound, the characteristic precursor-to-product ion transition is m/z 204 → 144. ebi.ac.ukresearchgate.netaquaenergyexpo.com

ParameterTypical ConditionsSource(s)
Analysis Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net
Chromatography Reversed-Phase (e.g., C18 column) nih.govchromatographyonline.com
Ionization Mode Positive Ion Electrospray (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netaquaenergyexpo.com
MRM Transition m/z 204 → 144 ebi.ac.ukresearchgate.netaquaenergyexpo.com
Sample Preparation Protein Precipitation or Simple Dilution researchgate.netnih.govtandfonline.com
Retention Time As low as 0.4 minutes in rapid methods researchgate.nettandfonline.com

Application of this compound as an Internal Standard in Bioanalytical Methods

The primary application of this compound is as an internal standard for the quantitative analysis of caffeine in various biological samples. researchgate.netveeprho.com Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry. a-2-s.com They are added to samples at a known concentration at the beginning of the analytical process and are used to correct for the loss of analyte during sample preparation and for variations in instrument response (matrix effects). nih.gova-2-s.com

Because this compound is chemically identical to caffeine, it co-elutes with caffeine during liquid chromatography and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement in the mass spectrometer's ion source. nih.gov This co-elution and similar behavior allow for highly accurate and precise quantification, as the ratio of the analyte's signal to the internal standard's signal remains constant even if the absolute signals fluctuate. nih.gov

This application is vital in several fields:

Pharmacokinetic Studies: To accurately measure the concentration of caffeine and its metabolites in plasma or serum over time, which is essential for understanding its absorption, distribution, metabolism, and excretion. nih.govveeprho.com

Therapeutic Drug Monitoring: For precise measurement of caffeine levels in clinical settings. veeprho.com

Toxicology: In forensic and clinical toxicology, rapid and accurate measurement of caffeine concentrations is crucial in suspected overdose cases to assess the severity of poisoning. researchgate.netresearchgate.net

Environmental Analysis: this compound has also been used as an internal standard in methods developed to detect pharmaceuticals, including caffeine, in surface water samples. aquaenergyexpo.com

Quantitative Accuracy and Reproducibility in this compound Analysis

The use of this compound as an internal standard significantly enhances the accuracy and reproducibility of quantitative methods. Method validation data from studies employing this compound demonstrate the high quality of the results obtained.

Accuracy is often assessed by analyzing quality control (QC) samples at different concentrations and comparing the measured concentration to the known nominal value. One study reported that the absolute matrix effects, a measure of accuracy, for caffeine and its internal standard this compound were between 85.2% and 112%, which is considered acceptable in bioanalytical methods. nih.gov

Reproducibility, or precision, is determined by repeatedly analyzing the same sample and is typically expressed as the relative standard deviation (%RSD). Bioanalytical methods are usually evaluated for both intra-day precision (within the same day) and inter-day precision (across different days). nih.gov A method for detecting caffeine in biological samples using this compound as the internal standard showed excellent reproducibility. researchgate.net The standard curves were consistently linear, with coefficients of determination (r²) ranging from 0.9994 to 0.9999. researchgate.net

The precision of this method is summarized in the table below.

ParameterReproducibility (%RSD)Source(s)
Intra-day Precision 1.53% – 6.97% ebi.ac.ukresearchgate.net
Inter-day Precision 1.59% – 10.4% ebi.ac.ukresearchgate.net
Linearity (r²) 0.9994 – 0.9999 researchgate.net

These low %RSD values indicate that the method is highly reproducible, providing consistent results both within a single analytical run and over multiple days. researchgate.net Such high levels of accuracy and reproducibility are essential for the reliable application of these methods in clinical and research settings. researchgate.netveeprho.com

Metabolic Pathways and Isotopic Influences of Caffeidine D9

Elucidation of Caffeidine-d9 Demethylation Pathways via Cytochrome P450 Enzymes in Experimental Models

The metabolism of caffeine (B1668208) is primarily carried out in the liver by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for over 90% of its clearance. coffeeandhealth.org The process involves multiple alternate pathways, chiefly the oxidation and loss of methyl groups (demethylation). osti.gov When deuterium (B1214612) is substituted for hydrogen on the methyl groups, as in this compound, the carbon-deuterium bonds, being stronger than carbon-hydrogen bonds, are more difficult to break. thieme-connect.com This phenomenon, known as the kinetic isotope effect, leads to a significant alteration in the metabolic pathways. researchgate.netresearchgate.net Specifically, the deuteration of the methyl groups in this compound slows its metabolism via demethylation. thieme-connect.com Studies on deuterated caffeine analogs have shown that labeling systematically induces metabolic variations that are detrimental to the metabolic pathway involving the loss of the trideuteromethyl group. researchgate.netnih.gov

The primary enzyme responsible for caffeine metabolism is Cytochrome P450 1A2 (CYP1A2). coffeeandhealth.orgbiospace.comwikipedia.orgmygenome.asia This enzyme is central to the demethylation of caffeine into its main metabolites. thieme-connect.commygenome.asia The substitution of hydrogen with deuterium in this compound directly impacts the efficiency of CYP1A2. researchgate.netnih.gov The kinetic isotope effect makes this compound less susceptible to the typical metabolic actions of CYP1A2 that rapidly process conventional caffeine. wikipedia.org This results in a decreased rate of metabolism for this compound. researchgate.net While the core pharmacodynamic properties, such as adenosine (B11128) receptor antagonism, remain similar to caffeine, the altered metabolism by CYP1A2 is a key factor in its distinct pharmacokinetic profile. nih.govebi.ac.uk

The metabolism of this compound results in the formation of deuterated versions of the primary metabolites of caffeine: paraxanthine, theobromine (B1682246), and theophylline (B1681296). wikipedia.orgthieme-connect.com However, the formation of these metabolites is significantly reduced compared to unlabeled caffeine. wikipedia.org Human pharmacokinetic studies have demonstrated a 5 to 10-fold reduction in the relative exposure to these active metabolites following the administration of this compound. wikipedia.orgnih.govebi.ac.ukresearchgate.net This reduction is a direct consequence of the kinetic isotope effect, which slows the CYP1A2-mediated demethylation at the deuterated positions. osti.govthieme-connect.com The metabolic shift means that a larger proportion of this compound remains unmetabolized for a longer duration. researchgate.net For instance, when specific methyl groups of caffeine are deuterated, demethylation at that site is depressed, altering the ratio of the resulting dimethylxanthine metabolites. osti.gov

Comparative Metabolic Profiling of this compound versus Unlabeled Caffeine

The metabolic profile of this compound is markedly different from that of unlabeled caffeine, primarily characterized by a longer systemic exposure and reduced metabolite formation. wikipedia.orgnih.gov In human studies, this compound exhibited a significantly higher peak plasma concentration (Cmax) and total exposure (Area Under the Curve, AUC) compared to an equivalent molar dose of caffeine. nih.govebi.ac.ukfinancialpost.com

Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Caffeine in Humans This table presents a summary of key pharmacokinetic parameters from a human study comparing a single oral dose of this compound to an equivalent dose of caffeine.

ParameterThis compoundUnlabeled CaffeineFold Difference
Peak Plasma Concentration (Cmax) ~29% - 43% HigherBaseline~1.3 - 1.4x
Total Exposure (AUC) ~4 - 5x HigherBaseline~4 - 5x
Metabolite Exposure (Relative) 5 - 10x LowerBaseline~0.1 - 0.2x

Data sourced from human pharmacokinetic studies. nih.govebi.ac.ukresearchgate.net

This altered profile indicates that this compound is absorbed rapidly like caffeine but is cleared from the body much more slowly. nih.gov Furthermore, the metabolism of this compound appears to be less affected by the genetic polymorphisms of the CYP1A2 enzyme, which typically cause significant variability in caffeine metabolism among individuals ("slow" vs. "rapid" metabolizers). wikipedia.orgbusinesswire.com The relative exposure to this compound was similar in both slow and rapid metabolizers, unlike conventional caffeine where exposure is markedly higher in slow metabolizers. wikipedia.orgbusinesswire.com

Ex Vivo and In Vitro Fermentation Models for Investigating this compound Metabolism

Research into the metabolism of caffeine in fermentation models has shown that various microorganisms, including fungi and bacteria, are capable of degrading caffeine, primarily through demethylation. d-nb.info For example, studies on the fermentation of pu-erh tea have identified fungi, such as Aspergillus sydowii, that can effectively convert caffeine into theophylline. d-nb.info Similarly, microbial fermentation of black tea has been shown to alter the levels of caffeine and other metabolites. nih.gov

While these models demonstrate microbial pathways for caffeine degradation, specific investigations into the metabolism of this compound in ex vivo or in vitro fermentation systems are not extensively documented in the reviewed literature. However, based on the established kinetic isotope effect, it can be postulated that the stronger carbon-deuterium bonds in this compound would also slow its degradation by microbial enzymes in fermentation models. The demethylation processes carried out by microbial enzymes would likely be less efficient for this compound compared to unlabeled caffeine, paralleling the effects observed with hepatic CYP enzymes. Further research is required to characterize the specific interactions and metabolic fate of this compound in these microbial systems.

Mechanistic Investigations of Caffeidine D9 at the Molecular and Cellular Level

In Vitro Studies on Caffeidine-d9 Interactions with Adenosine (B11128) Receptors

While direct in vitro studies on this compound's interaction with adenosine receptors are not available, research on its parent compound, caffeine (B1668208), provides a strong basis for understanding its likely behavior. Caffeine is a well-known antagonist of all adenosine receptor subtypes (A1, A2A, A2B, and A3), which are G-protein coupled receptors that regulate a wide array of physiological functions. researchgate.net This antagonism is considered the primary mechanism for caffeine's stimulant effects. researchgate.netplos.org

Computational studies on d9-caffeine, a related deuterated compound, suggest that deuteration can enhance affinity for the A2A adenosine receptor. irb.hr Specifically, perdeuterated d9-caffeine was predicted to have a –0.3 kcal mol−1 higher affinity for the A2A receptor than non-deuterated caffeine, which translates to an approximate 1.7-fold increase in potency. irb.hr This is attributed to the increased stability of carbon-deuterium bonds compared to carbon-hydrogen bonds. osti.gov Given these findings, it is plausible that this compound would also exhibit antagonist activity at adenosine receptors, potentially with slightly altered affinity compared to unlabeled caffeidine (B195705). Studies have shown that d9-caffeine has similar adenosine receptor antagonist potency to caffeine. researchgate.netfinancialpost.com

Analysis of this compound Binding Affinity to Serum Proteins (e.g., Human Serum Albumin)

Direct studies on the binding of this compound to serum proteins like human serum albumin (HSA) are not documented. However, research on caffeine provides valuable insights. Caffeine is known to bind to HSA, the most abundant protein in blood plasma, which is crucial for the transport of many drugs and endogenous molecules. irb.hrmdpi.com

Studies using fluorescence spectroscopy and molecular docking have explored the interaction between caffeine and HSA. irb.hrnih.gov These investigations indicate that caffeine binds to HSA with low affinity. irb.hr The binding is primarily driven by hydrophobic forces, with the pyrimidine (B1678525) ring of caffeine being a key interacting group. nih.gov The primary binding site for caffeine on HSA is thought to be a hydrophobic cavity in subdomain IIA, involving residues such as Leu198, Lys199, and Trp214. mdpi.comnih.gov

Some research on other deuterated compounds has suggested that deuteration can lead to increased binding to human serum albumin. researchgate.net However, other studies on deuterated caffeine isotopomers showed that the binding affinity to HSA varied, with some deuterated versions having slightly lower affinity constants than the non-deuterated form. irb.hr Therefore, while it is expected that this compound would bind to HSA, the precise impact of the deuterium (B1214612) labeling on binding affinity requires specific experimental investigation.

Evaluation of this compound Transport Across Biological Barriers in In Vitro Models (e.g., Blood-Brain Barrier Models)

There is no direct experimental data on the transport of this compound across biological barriers using in vitro models. However, studies on caffeine and d9-caffeine offer a strong indication of its likely transport characteristics. The blood-brain barrier (BBB) is a highly selective barrier that controls the passage of substances into the brain. nih.govplos.org

Caffeine is known to readily cross the BBB, a property attributed to its high lipid solubility. mit.edu In vitro models of the BBB, often utilizing co-cultures of brain capillary endothelial cells and astrocytes, are employed to study the transport of various compounds. nih.govplos.orgrsc.org Studies with d9-caffeine have demonstrated that it also freely crosses the blood-brain barrier in rats, showing a prolonged exposure time in both plasma and the brain compared to regular caffeine. irb.hrwikipedia.org This suggests that despite potential changes in lipophilicity due to deuteration, the ability to cross the BBB is maintained. irb.hr

Given that caffeidine is structurally similar to caffeine, it is reasonable to predict that it, and by extension this compound, would also be capable of crossing the BBB. The primary transport mechanism would likely involve both passive diffusion due to lipophilicity and potentially carrier-mediated transport, similar to what has been proposed for caffeine. mit.edu

Computational Modeling and In Silico Predictions of this compound Molecular Behavior

Specific computational modeling studies for this compound are not available in the public domain. However, computational methods are powerful tools for predicting the molecular behavior of compounds, including their interactions with biological targets. numberanalytics.comnih.gov For caffeine and its analogs, computational approaches like Density Functional Theory (DFT) and molecular docking have been used extensively. scielo.brscielo.br

These models help in understanding:

Geometric and Thermochemical Properties: Optimization of molecular geometry and calculation of parameters like heat capacity can be validated against experimental data to ensure the accuracy of the computational method. scielo.brscielo.br

Receptor Binding: Molecular docking simulations can predict the binding poses and affinities of ligands to receptors. For instance, computational studies on d9-caffeine have predicted an enhanced binding affinity to the A2A adenosine receptor. irb.hr

Molecular Interactions: These models can elucidate the types of forces involved in binding, such as hydrogen bonds and hydrophobic interactions, as seen in studies of caffeine with HSA. nih.govpan.olsztyn.pl

Self-Assembly: Computational approaches can also predict how molecules like caffeine might aggregate in solution. rsc.org

A computational study of this compound would likely start by building a 3D model of the molecule and then using methods like DFT to optimize its structure and calculate its electronic properties. Subsequently, molecular docking simulations could be performed to predict its binding affinity and orientation within the binding sites of adenosine receptors and serum proteins. Such in silico studies would provide valuable hypotheses to be tested by in vitro experiments.

Advanced Research Applications of Caffeidine D9

Utilization of Caffeidine-d9 in Stable Isotope Tracing and Flux Analysis

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. This compound, being structurally identical to caffeine (B1668208) but with a higher mass due to the deuterium (B1214612) atoms, serves as an excellent tracer. scbt.combusinesswire.com When introduced into a system, its journey through metabolic pathways can be precisely monitored using mass spectrometry, distinguishing it from the naturally occurring (unlabeled) caffeine.

This capability is fundamental to Metabolic Flux Analysis (MFA), a methodology for quantifying the rates (fluxes) of intracellular reactions in a metabolic network. iitd.ac.inlibretexts.org In MFA studies, this compound can be administered to understand the dynamics of caffeine metabolism. Researchers can measure the rate of its conversion to various metabolites, providing insights into the efficiency and regulation of specific metabolic pathways. mitoproteome.orgescholarship.org The presence of deuterium enhances the sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy, which aids in detailed studies of binding affinities and conformational changes in different chemical environments. scbt.com By applying mass balances around key intracellular metabolites, scientists can construct a metabolic flux map that details the flow of compounds through the system. iitd.ac.in

Table 1: Mass Spectrometry Transitions for Caffeine and this compound

This table shows a comparison of precursor and product ion transitions (m/z) commonly monitored in mass spectrometry for Caffeine and its deuterated internal standard, this compound, as well as for a key metabolite, Paraxanthine. This data is crucial for their simultaneous detection and quantification in metabolic studies. researchgate.net

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Caffeine (CA)195.0138.0
This compound (CA-d9)204.0144.1
Paraxanthine (PX)181.0124.1

Application in Research of Complex Biological Matrices and Environmental Samples

The quantification of chemical compounds in complex samples like blood, plasma, urine, saliva, and environmental water is a significant analytical challenge due to "matrix effects," where other components in the sample interfere with the analysis. researchgate.netresearchgate.net this compound is widely used as an internal standard to overcome this challenge. veeprho.com Because it behaves almost identically to caffeine during sample extraction, cleanup, and chromatographic separation, any loss or signal variation affecting the target analyte will also affect the deuterated standard. veeprho.commdpi.com By comparing the signal of the analyte to the known concentration of the spiked this compound, researchers can achieve highly accurate and precise quantification.

Numerous studies highlight its application:

Biological Matrices : this compound has been used as an internal standard for the simultaneous determination of caffeine and other drugs in plasma and serum. uva.nl It is also employed in methods to quantify caffeine and its metabolites in saliva and urine. researchgate.net Its use is critical in analyzing xenobiotics in highly complex matrices like amniotic fluid, allowing for the assessment of fetal exposure to various substances. researchgate.net

Environmental Samples : In environmental science, this compound is used to monitor emerging contaminants in aquatic systems. scielo.br For instance, it has been used to evaluate the efficiency of different solid-phase extraction (SPE) methods for analyzing organic micropollutants in urban waters, including river water and wastewater effluent. mdpi.com Its use helps ensure reliable data in monitoring studies that track the presence of pharmaceuticals and personal care products in the environment. aquaenergyexpo.com

Table 2: Research Applications of this compound in Complex Sample Analysis

This table summarizes select studies where this compound was employed as an internal standard to ensure analytical accuracy in various complex matrices.

Sample MatrixAnalytical TechniqueResearch FocusReference
Human PlasmaLC-MS/MSPharmacokinetic study of a five-drug P450-probe cocktail. uva.nl
Urban Waters (River, Wastewater)LC-HR-MSEvaluation of sample preparation methods for non-target screening. mdpi.com
Amniotic FluidLC-MS/MSQuantification of caffeine and acetaminophen (B1664979) to assess fetal exposure. researchgate.net
Surface WaterUPLC-MS/MSMulti-residue determination of pharmaceuticals and illicit drugs. aquaenergyexpo.com
SedimentLC-MS/MSMonitoring emerging contaminants from anthropogenic sources. scielo.br

Exploration of this compound as a Probe for Enzyme Mechanism Studies

Caffeine is the probe drug of choice for assessing the in vivo activity of Cytochrome P450 1A2 (CYP1A2), a major enzyme in the liver responsible for metabolizing many common drugs. nih.govnih.gov The activity of this enzyme varies widely among individuals, impacting drug efficacy and toxicity. nih.gov Phenotyping studies measure the metabolic ratio of caffeine metabolites to caffeine in plasma or urine to determine CYP1A2 activity. researchgate.netnih.gov

In these studies, the precision of the analytical method is paramount. This compound is employed as the ideal internal standard for the accurate quantification of caffeine and its primary metabolites, such as paraxanthine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netuva.nl Using a stable isotope-labeled standard minimizes analytical variability, ensuring that the calculated metabolic ratios truly reflect the enzymatic activity. This approach has been validated in numerous studies, including pilot studies for simplified clinical tests and larger cohort investigations. nih.gov The isotopic labeling in this compound alters its vibrational spectra, which can be leveraged for precise studies of molecular interactions and reaction kinetics, further enriching the understanding of its behavior in complex systems. scbt.com

Role in the Development of Reference Standards for Analytical Quality Control

The reliability of any chemical analysis depends on the quality of the reference materials used for calibration and control. This compound is produced and sold as a high-purity analytical reference material for this purpose. lgcstandards.comzeptometrix.comzeptometrix.com It serves as a reference standard for method development, validation, and routine quality control (QC) in pharmaceutical analysis and other fields. axios-research.comclearsynth.com

Its key characteristics as a reference standard include:

High Purity : It is available with a purity of over 95%, ensuring that it does not introduce significant impurities into the analytical run. lgcstandards.com

Comprehensive Characterization : It is supplied with detailed characterization data and a certificate of analysis, which is essential for regulatory compliance and traceability. veeprho.comclearsynth.com

Broad Applicability : It is used for QC applications during the synthesis and formulation stages of drug development and serves as a reference standard for traceability against pharmacopeial standards. axios-research.com

By providing a stable, reliable, and well-characterized point of reference, this compound ensures that analytical methods for caffeine quantification are accurate, reproducible, and robust. veeprho.com

Table 3: Chemical Identity of this compound

This table provides key chemical identifiers for the this compound reference standard.

PropertyValueReference
IUPAC Name1,3,7-tris(trideuteriomethyl)purine-2,6-dione veeprho.comlgcstandards.com
Synonym1,3,7-Trimethylxanthine-d9 veeprho.com
CAS Number72238-85-8 lgcstandards.comaxios-research.com
Molecular FormulaC₈HD₉N₄O₂ veeprho.comclearsynth.com
Molecular Weight203.25 g/mol veeprho.comaxios-research.com

Future Directions in Caffeidine D9 Research

Exploration of Novel Synthetic Routes and Deuteration Strategies

The advancement of Caffeidine-d9 research is intrinsically linked to the efficiency and scalability of its synthesis. Historically, challenges in preparing deuterated compounds included costly reagents and low-yielding, operationally difficult reactions. Future research will prioritize the development of more economical and efficient synthetic pathways.

A significant step forward has been the development of a one-step, gram-scale synthesis of this compound from xanthine (B1682287) and deuterated methyl iodide (CD3I). thieme-connect.comresearchgate.net This method offers substantial improvements over previous multi-step syntheses which were not viable for large-scale production due to poor yields and the loss of expensive deuterated material. thieme-connect.com The optimized one-step process, using dimsyl sodium as a base and THF as a solvent, has achieved yields as high as 86%. researchgate.net

Future investigations will likely focus on:

Alternative Deuterating Agents: Exploring less expensive and more readily available deuterium (B1214612) sources than CD3I.

Catalyst Development: Investigating novel catalysts that can improve reaction efficiency and selectivity, potentially allowing for milder reaction conditions and reducing waste. nih.gov

Flow Chemistry: Adapting synthetic processes to continuous flow chemistry could enhance safety, scalability, and consistency for industrial-scale production. colab.ws

Late-Stage Deuteration: Research into late-stage deuteration strategies, where deuterium is introduced at a final step, could streamline the synthesis of various deuterated analogues for comparative studies. consensus.appresearchgate.net

Table 1: Comparison of Synthetic Routes for this compound
Synthetic StrategyStarting MaterialsKey Reagents/ConditionsAdvantagesChallenges
Early Multi-Step MethodsUric Acid or Amino-uracil derivativesMultiple steps including formylation, nitration, reduction, methylationEstablished chemical pathwaysLow overall yield, significant loss of deuterated material, not scalable thieme-connect.com
One-Step Xanthine MethylationXanthine, CD3IK2CO3 (Bier et al.)Fewer stepsVery low yielding (e.g., 20%), operationally challenging thieme-connect.com
Optimized One-Step SynthesisXanthine, CD3IDimsyl sodium (base), THF (solvent)High yield (86%), gram-scale, improved safety and efficiency thieme-connect.comresearchgate.netReliance on relatively expensive CD3I

Development of High-Throughput Analytical Methodologies

Pharmacokinetic studies are central to understanding the unique properties of this compound, requiring the analysis of numerous biological samples to quantify the parent compound and its metabolites. businesswire.com Current methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provide the necessary sensitivity and specificity but can be a bottleneck in large-scale studies. longdom.org The future direction is toward higher throughput without compromising data quality.

Emerging analytical techniques that could be adapted for this compound research include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster separation times and higher resolution compared to conventional HPLC, significantly increasing sample throughput.

Acoustic Ejection Mass Spectrometry (AEMS): This technology allows for the contactless transfer of nanoliter-scale samples directly into a mass spectrometer at a rate of up to three samples per second, enabling the analysis of tens of thousands of samples per day.

Supercritical Fluid Chromatography (SFC): Known for its rapid analysis times and reduced environmental footprint, SFC is a promising alternative to liquid chromatography for separating complex mixtures. nih.gov

Automated Sample Preparation: Integrating robotic liquid handling systems for sample extraction and preparation can drastically reduce manual labor and improve the consistency and speed of the entire analytical workflow. nih.gov

Table 2: Potential High-Throughput Analytical Techniques for this compound Research
TechniquePrincipleAdvantage for this compound Studies
UHPLC-MS/MSChromatographic separation using smaller particles, coupled with mass spectrometry.Faster analysis times and higher sample throughput than conventional LC-MS/MS.
Acoustic Ejection Mass Spectrometry (AEMS)Contactless acoustic droplet ejection for ultra-fast sample introduction into MS.Extremely high throughput, suitable for large-scale screening and pharmacokinetic studies.
Supercritical Fluid Chromatography (SFC)Uses a supercritical fluid as the mobile phase for rapid separations.Reduced analysis time and solvent consumption. nih.gov
Online Microdialysis CouplingDirectly couples in-vivo sampling with an analytical system like HPLC or MS.Provides real-time pharmacokinetic data, reducing offline sample processing. longdom.org

Integration of this compound into Multi-Omics Research for System-Level Understanding

While the primary metabolic pathways of caffeine (B1668208) are well-known, the systemic effects of altering these pathways with this compound are not fully understood. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful way to gain a holistic view of the biological impact of this compound. researchgate.netnih.gov

Studies on regular caffeine have already utilized these techniques to explore its effects on hippocampal metabolism and gene expression related to learning. nih.gov Future research on this compound could apply a similar integrative strategy to:

Compare Metabolic Networks: By using metabolomics, researchers can map the full spectrum of metabolites produced from this compound versus caffeine, providing a detailed picture of how metabolic shunting affects downstream pathways.

Identify Genetic Modulators: Genome-wide association studies (GWAS) have identified genetic factors that influence caffeine metabolism. nih.gov Similar studies could reveal how these genetic variations interact with the altered pharmacokinetics of this compound.

Uncover Off-Target Effects: Proteomics and transcriptomics can reveal changes in protein and gene expression in response to this compound exposure, uncovering potential effects beyond the known adenosine (B11128) receptor pathways and providing a comprehensive safety and efficacy profile. frontlinegenomics.com

Personalized Medicine: Integrating multi-omics data could help predict how individuals with different genetic makeups will respond to this compound, paving the way for personalized applications. nih.gov

Theoretical Advancements in Predicting Deuterium Kinetic Isotope Effects

The slower metabolism of this compound is a direct result of the deuterium kinetic isotope effect (KIE), where the stronger carbon-deuterium bond requires more energy to break than a carbon-hydrogen bond. nih.gov While this effect is well-established, predicting its precise magnitude and impact on the pharmacokinetics of a specific drug is still highly complex and often requires empirical studies. nih.govresearchgate.net

Future research in this area will focus on developing robust theoretical and computational models to predict these effects more accurately. Key areas for advancement include:

Quantum Mechanical (QM) Modeling: Using QM methods to calculate the activation energies for C-H versus C-D bond cleavage by specific cytochrome P450 isozymes. acs.org

Machine Learning and QSAR: Developing quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on experimental data from various deuterated compounds to predict how deuteration at different molecular positions will affect metabolism. nih.govnih.gov

Molecular Dynamics Simulations: Simulating the interaction of this compound within the active site of metabolic enzymes can provide insights into how deuteration affects substrate binding, orientation, and reactivity. nih.gov

The development of such predictive tools would not only accelerate research on this compound but also provide a valuable platform for designing other deuterated drugs with improved therapeutic profiles. researchgate.net

Q & A

Q. What are the key chemical properties and structural characteristics of Caffeidine-d9, and how do they differ from non-deuterated caffeine?

this compound is a deuterated isotopologue of caffeine where all nine hydrogen atoms in the three methyl groups (positions 1, 3, and 7) are replaced with deuterium. Its molecular formula is C₈HD₉N₄O₂, with a molecular weight of 203.24 g/mol and a CAS RN of 72238-85-8. The isotopic purity is typically ≥99 atom% D, critical for minimizing interference from non-deuterated species in tracer studies. Key differences from non-deuterated caffeine include altered vibrational frequencies (impacting spectroscopic analyses) and slightly slower metabolic clearance due to the kinetic isotope effect .

Q. What synthesis methods are commonly employed to produce high-purity this compound for research applications?

Synthesis typically involves isotopic exchange reactions using deuterated reagents (e.g., D₂O or deuterated methylating agents) under controlled conditions. Post-synthesis purification via column chromatography or recrystallization ensures ≥99% isotopic purity. Researchers must validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to reference libraries to confirm deuterium incorporation and absence of impurities .

Q. Which analytical techniques are optimal for confirming the isotopic purity and stability of this compound in experimental settings?

  • Mass Spectrometry (MS): High-resolution MS quantifies the D/H ratio by distinguishing isotopic peaks.
  • NMR Spectroscopy: ¹H-NMR detects residual proton signals in methyl groups, while ²H-NMR directly measures deuterium content.
  • Isotopic Dilution Assays: Spiking samples with non-deuterated caffeine followed by LC-MS/MS analysis identifies cross-contamination. Stability tests under varying pH, temperature, and storage conditions (e.g., accelerated degradation studies) are essential to ensure isotopic integrity over time .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies using this compound to account for the kinetic isotope effect (KIE) in metabolic pathways?

  • Hypothesis Testing: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions, e.g., "Does KIE in CYP1A2-mediated metabolism alter caffeine’s half-life in human hepatocytes?" .
  • Controlled Variables: Include non-deuterated caffeine as a control to isolate isotope effects. Adjust dosing to match molar equivalence between deuterated and non-deuterated forms.
  • Analytical Controls: Validate assays for cross-reactivity and matrix effects using spiked biological samples .

Q. What strategies resolve contradictions in reported metabolic half-lives of this compound across in vitro vs. in vivo models?

  • Data Triangulation: Compare results from liver microsomes (in vitro), animal models (in vivo), and human clinical data.
  • Confounding Variable Analysis: Assess factors like enzyme saturation, protein binding, and interspecies metabolic differences.
  • Statistical Reconciliation: Apply mixed-effects models to account for variability between studies, and conduct meta-analyses to identify consensus values .

Q. How should researchers optimize chromatographic separation of this compound from endogenous metabolites in complex biological matrices?

  • Method Development: Use ultra-high-performance liquid chromatography (UHPLC) with columns optimized for polar compounds (e.g., HILIC phases).
  • Mobile Phase Optimization: Adjust pH and organic solvent gradients to resolve co-eluting peaks.
  • Mass Spectrometry Parameters: Employ multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 203→144) to enhance selectivity .

Q. What experimental protocols ensure reproducibility in deuterium tracing studies using this compound?

  • Detailed Documentation: Follow AGENDA guidelines () to outline procedures for synthesis, storage, and analysis.
  • Blinded Replication: Distribute aliquots of this compound to independent labs for cross-validation of pharmacokinetic parameters.
  • Data Transparency: Publish raw spectral data and chromatograms in supplementary materials to enable peer verification .

Methodological and Analytical Challenges

Q. How do researchers address signal interference in ¹H-NMR spectra caused by residual protons in this compound?

  • Spectral Editing: Apply pulse sequences like presaturation or WET solvent suppression to minimize background noise.
  • Deuterium Decoupling: Use ²H-decoupled NMR to reduce splitting artifacts in ¹H spectra.
  • Quantitative NMR (qNMR): Integrate residual proton peaks against an internal standard (e.g., maleic acid) to quantify isotopic purity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Bootstrap Resampling: Assess confidence intervals for small-sample studies.
  • Bayesian Hierarchical Models: Account for variability across experimental batches or species .

Q. How can conflicting results in this compound’s receptor binding affinity be systematically evaluated?

  • Binding Assay Standardization: Use radiolabeled ligands (e.g., [³H]-Caffeine) in competitive binding assays with consistent buffer conditions.
  • Thermodynamic Analysis: Calculate ΔG and ΔH using isothermal titration calorimetry (ITC) to compare binding energetics across studies.
  • Structural Validation: Perform molecular docking simulations with deuterated vs. non-deuterated caffeine to predict affinity differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.